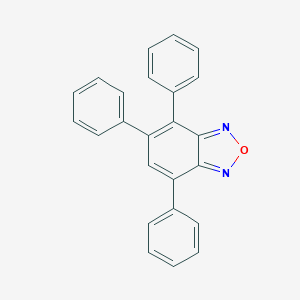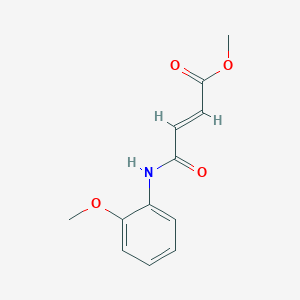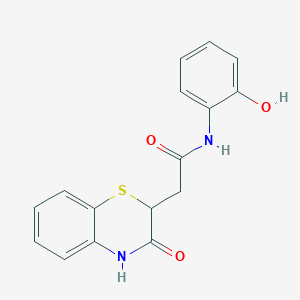
4,5,7-Triphenyl-2,1,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,7-Triphenyl-2,1,3-benzoxadiazole (TPBD) is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. TPBD is a fluorescent compound that has been used as a probe in biological studies, as well as a material for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. In
Wirkmechanismus
The mechanism of action of 4,5,7-Triphenyl-2,1,3-benzoxadiazole in biological systems is not fully understood, but it is believed to involve the binding of 4,5,7-Triphenyl-2,1,3-benzoxadiazole to specific targets such as amyloid fibrils or ROS. The binding of 4,5,7-Triphenyl-2,1,3-benzoxadiazole to these targets results in a change in the fluorescence properties of the compound, which can be detected and used for imaging or detection purposes.
Biochemical and Physiological Effects:
4,5,7-Triphenyl-2,1,3-benzoxadiazole has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for use in biological studies. However, the long-term effects of 4,5,7-Triphenyl-2,1,3-benzoxadiazole exposure on human health are not yet known, and further research is needed in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5,7-Triphenyl-2,1,3-benzoxadiazole in lab experiments is its high selectivity for specific targets, which allows for precise imaging and detection. 4,5,7-Triphenyl-2,1,3-benzoxadiazole is also relatively easy to synthesize and has low toxicity, making it a safe and cost-effective option for researchers. However, 4,5,7-Triphenyl-2,1,3-benzoxadiazole has limitations in terms of its photostability and solubility, which can affect its performance in certain applications.
Zukünftige Richtungen
There are numerous future directions for research on 4,5,7-Triphenyl-2,1,3-benzoxadiazole, including the development of new synthesis methods to improve its photostability and solubility, the exploration of its potential applications in drug delivery and therapy, and the investigation of its long-term effects on human health. Additionally, 4,5,7-Triphenyl-2,1,3-benzoxadiazole could be used as a tool for the study of protein aggregation and other biological processes, which could have implications for the development of treatments for neurodegenerative diseases.
Synthesemethoden
4,5,7-Triphenyl-2,1,3-benzoxadiazole can be synthesized using various methods, including the reaction of 2-aminophenol with benzaldehyde and triphenylphosphine oxide, or the reaction of 2-nitroaniline with benzaldehyde and zinc powder. The latter method is more commonly used due to its higher yield and simplicity.
Wissenschaftliche Forschungsanwendungen
4,5,7-Triphenyl-2,1,3-benzoxadiazole has been widely used as a probe in biological studies, particularly in fluorescence microscopy and imaging. 4,5,7-Triphenyl-2,1,3-benzoxadiazole has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's. 4,5,7-Triphenyl-2,1,3-benzoxadiazole has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. In addition, 4,5,7-Triphenyl-2,1,3-benzoxadiazole has been used as a material for the development of OLEDs and other optoelectronic devices due to its excellent photophysical properties.
Eigenschaften
Molekularformel |
C24H16N2O |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4,5,7-triphenyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C24H16N2O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-24(26-27-25-23)22(20)19-14-8-3-9-15-19/h1-16H |
InChI-Schlüssel |
GAXMCROZNGOTJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=NON=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=NON=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)

![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)

![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)

